6-Cyclopropoxypyridin-2-amine
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Overview
Description
6-Cyclopropoxypyridin-2-amine is an organic compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with an amino group at the 2-position and a cyclopropoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropoxypyridin-2-amine typically involves the cyclopropylation of 2-aminopyridine. One common method is the reaction of 2-aminopyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropoxypyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Primary amines.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
6-Cyclopropoxypyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-Aminopyridine: Lacks the cyclopropoxy group, making it less lipophilic.
6-Chloropyridin-2-amine: Contains a chlorine atom instead of the cyclopropoxy group, altering its reactivity and biological activity.
6-Methoxypyridin-2-amine: Features a methoxy group, which affects its chemical properties compared to the cyclopropoxy group.
Uniqueness: 6-Cyclopropoxypyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
6-cyclopropyloxypyridin-2-amine |
InChI |
InChI=1S/C8H10N2O/c9-7-2-1-3-8(10-7)11-6-4-5-6/h1-3,6H,4-5H2,(H2,9,10) |
InChI Key |
HCBOVZWKYKALAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=N2)N |
Origin of Product |
United States |
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